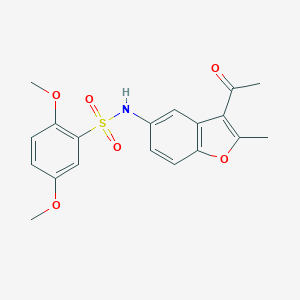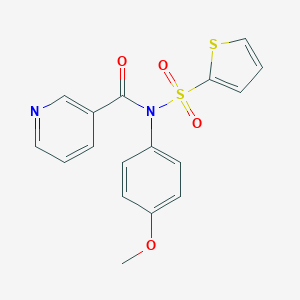![molecular formula C26H22N2O5S B280798 Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. The dysregulation of this pathway has been implicated in the development of various diseases such as cancer and neurodegenerative disorders. This compound inhibits the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway. This inhibition leads to the stabilization and accumulation of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is its specificity for GSK-3β inhibition. This specificity allows for the targeted inhibition of the Wnt/β-catenin pathway without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity and high solubility, making it a viable option for in vitro and in vivo studies. However, one limitation of this compound is its stability in biological systems. This compound has been shown to undergo hydrolysis in aqueous solutions, which may limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for the use of Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another direction is the development of novel derivatives of this compound with improved stability and efficacy. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness and broaden its potential applications. Overall, this compound has shown great promise as a valuable tool for scientific research and has the potential to lead to significant advancements in the field of medicine.
Méthodes De Synthèse
The synthesis of Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a multi-step process that starts with the synthesis of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid. This intermediate is then converted into the corresponding amine through a reduction reaction. The amine is then reacted with 8-quinolinesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in various studies to investigate its effects on different diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as a therapeutic agent for the treatment of HIV and other viral infections.
Propriétés
Formule moléculaire |
C26H22N2O5S |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22N2O5S/c1-15(2)32-26(29)23-16(3)33-25-19-11-5-4-10-18(19)21(14-20(23)25)28-34(30,31)22-12-6-8-17-9-7-13-27-24(17)22/h4-15,28H,1-3H3 |
Clé InChI |
WKYHYCFEUVPIFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)



